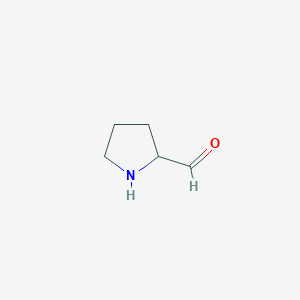

Pyrrolidine-2-carbaldehyde

Description

Pyrrolidine-2-carbaldehyde (CAS 61480-98-6) is a heterocyclic aldehyde with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It features a five-membered pyrrolidine ring substituted with an aldehyde group at the 2-position. Key physical properties include a density of 1.085 g/cm³, boiling point of 158°C, and a predicted pKa of 8.35 . This compound is highly reactive due to its aldehyde functionality, enabling participation in nucleophilic additions, condensations, and coordination chemistry. It serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroprotective agents and carbapenem antibiotics .

Propriétés

IUPAC Name |

pyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDDPVQQUHACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391457 | |

| Record name | PYRROLIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61480-98-6 | |

| Record name | PYRROLIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidative ring contraction of N-substituted piperidines. For instance, the oxidation of 1-phenylpiperidine using a combination of copper(II) acetate, oxygen, and potassium iodide yields 1-phenylthis compound .

Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods, with optimizations for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.

Reduction: Reduction of the aldehyde group yields pyrrolidine-2-methanol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as amines or hydrazines are used for nucleophilic substitution.

Major Products:

Oxidation: Pyrrolidine-2-carboxylic acid.

Reduction: Pyrrolidine-2-methanol.

Substitution: Various imines and hydrazones.

Applications De Recherche Scientifique

Medicinal Chemistry

Pyrrolidine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its applications in drug discovery are notable, particularly in the development of agents targeting central nervous system disorders, anti-inflammatory drugs, and antimicrobial agents.

Case Studies in Medicinal Applications

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This suggests potential for developing new anti-inflammatory drugs.

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can display potent activity against various bacterial strains, indicating their potential as novel antimicrobial agents .

- Central Nervous System Disorders : Pyrrolidine compounds have been explored for their neuroprotective properties. For instance, certain derivatives have demonstrated efficacy in models of epilepsy and other neurological conditions .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactive aldehyde functional group. This allows for various chemical transformations:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other organic molecules, facilitating the development of complex structures.

- Functionalization : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, making it a versatile precursor in synthetic chemistry.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and interactions with biological macromolecules.

- Enzyme Modulation : The compound's ability to interact with enzymes through covalent bonding mechanisms has been studied extensively. It has been shown to modulate enzyme activities, which is crucial for understanding metabolic pathways and drug action mechanisms.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the stereochemistry of pyrrolidine derivatives on their biological activity. Variations in spatial orientation can lead to different binding affinities and therapeutic profiles .

Mécanisme D'action

The mechanism of action of pyrrolidine-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of pyrrolidine-2-carbaldehyde and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | C₅H₉NO | 99.13 | 1.085 | 158 | 8.35 | Saturated pyrrolidine ring, aldehyde |

| 1-Acetyl-pyrrolidine-2-carbaldehyde | C₇H₁₁NO₂ | 141.17 | - | - | - | Acetylated nitrogen, aldehyde |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.10 | - | - | - | Aromatic pyridine ring, aldehyde |

| 1-(4-tert-Butylphenyl) derivative | C₁₅H₂₁NO | 231.33 | 1.064 | 355.1 | 4.32 | Bulky tert-butylphenyl substituent |

| 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde | C₈H₆N₂O | 146.15 | - | - | - | Fused pyrrolopyridine ring, aldehyde |

Key Observations :

- This compound has a lower molecular weight and higher basicity (pKa ~8.35) compared to pyridine-2-carbaldehyde, which lacks a saturated ring .

- 1-Acetyl-pyrrolidine-2-carbaldehyde (CAS 115859-55-7) introduces an acetyl group at the nitrogen, enhancing steric hindrance and altering solubility .

- Pyridine-2-carbaldehyde (picolinaldehyde, CAS 1121-60-4) features an aromatic pyridine ring, increasing planarity and electronic delocalization, which impacts coordination chemistry .

- The 1-(4-tert-butylphenyl) derivative exhibits significantly higher molecular weight (231.33 g/mol) and lipophilicity (predicted density 1.064 g/cm³), making it suitable for medicinal chemistry applications requiring membrane permeability .

This compound

- Neuroprotection: Derivatives like (S)-1-[N-(4-chlorobenzyl)succinamoyl]this compound (ONO-1603) inhibit GAPDH mRNA overexpression, delaying apoptosis in neuronal cells .

- Stereoselective Synthesis : Used in asymmetric aldol reactions to synthesize carbapenem intermediates, achieving ~2× higher yields compared to conventional methods .

Pyridine-2-carbaldehyde

- Antitumor Activity : Forms stable iron and copper complexes (e.g., 2-formylpyridine thiosemicarbazone) that interact with ribonucleoside diphosphate reductase, a target in cancer therapy .

1-Acetyl-pyrrolidine-2-carbaldehyde

Pharmacological and Industrial Relevance

Activité Biologique

Pyrrolidine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives have been extensively studied for their pharmacological potential. Recent research highlights their multifaceted biological activities, which include:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Demonstrated cytotoxic effects on various cancer cell lines.

- Anti-inflammatory Effects : Potential to mitigate inflammatory responses.

- Enzyme Inhibition : Inhibition of cholinesterase and carbonic anhydrase enzymes.

1. Antimicrobial Activity

Pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, a study by Sreekanth and Jha (2020) synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and evaluated its antibacterial activity against several bacterial strains. The results indicated significant inhibition against Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer activity of pyrrolidine derivatives has been a focal point in recent studies. A review highlighted that certain pyrrolidine-based compounds exhibited potent cytotoxicity against A549 lung adenocarcinoma cells. For example, compound 21 demonstrated a substantial reduction in cell viability at concentrations as low as 100 µM, comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Acetyl-2-benzyl | A549 | 10 | Induction of apoptosis |

| Pyrrolidine derivative | HCT116 | 25 | Cell cycle arrest |

| Compound 21 | A549 | 15 | Inhibition of proliferation |

3. Anti-inflammatory Effects

Research indicates that pyrrolidine derivatives may also possess anti-inflammatory properties. For example, a study noted that certain pyrrolidine compounds could inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases .

4. Enzyme Inhibition

Pyrrolidine derivatives have been identified as effective inhibitors of various enzymes. Notably, compounds featuring pyrrolidine rings have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting IC50 values in the low nanomolar range . This suggests their potential use in treating conditions like Alzheimer's disease.

Case Studies

Recent case studies illustrate the efficacy of this compound derivatives in drug development:

- CXCR4 Antagonists : Research identified a pyrrolidine derivative with strong binding affinity to the CXCR4 receptor, showing promise for treating cancers that exploit this pathway .

- Diabetic Retinopathy : Compound 29 demonstrated significant inhibition of aldose reductase (ALR2), suggesting its utility in managing diabetic complications .

Q & A

Q. What are the key synthetic routes for Pyrrolidine-2-carbaldehyde, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via oxidation of pyrrolidine derivatives or reductive amination of 2-pyrrolidinone. For example, acid-catalyzed reactions with chlorophosphines (e.g., POCl₃) under mild conditions (room temperature, 12–24 hrs) yield phosphorylated derivatives with >70% efficiency . Critical factors include solvent choice (e.g., dichloromethane for non-polar intermediates) and catalyst selection (e.g., trifluoroacetic acid for protonation). Purity is typically verified via HPLC (≥95%) and NMR (δ 9.5–9.8 ppm for aldehyde protons) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR detects aldehyde protons (δ ~9.6 ppm) and ring protons (δ 1.8–3.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~200 ppm).

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–10 min) coupled with ESI-MS (m/z 100.1 [M+H]⁺) .

- TLC : Rf ~0.5 in ethyl acetate/hexane (1:1) with UV/iodine visualization.

Q. How can this compound be stabilized to prevent degradation during storage?

The aldehyde group is prone to oxidation and dimerization. Stabilization strategies include:

- Storage under inert atmosphere (argon) at –20°C.

- Addition of radical inhibitors (e.g., BHT at 0.1% w/v).

- Use of anhydrous solvents (e.g., THF) to limit hydrolysis .

Advanced Research Questions

Q. What experimental frameworks are recommended for studying this compound’s role in asymmetric catalysis?

- Design : Use the PICO framework to define:

- Population : Chiral ligands or organocatalysts.

- Intervention : this compound as a precursor.

- Comparison : Alternative aldehydes (e.g., proline derivatives).

- Outcome : Enantiomeric excess (ee) measured via chiral HPLC.

Q. How can contradictory data in spectroscopic analysis of this compound derivatives be resolved?

Contradictions often arise from solvent polarity effects or tautomerism. Mitigation strategies:

- Variable-temperature NMR to identify dynamic equilibria (e.g., enol-keto tautomers).

- COSY and NOESY to confirm spatial proximity of protons.

- Control experiments with deuterated solvents (e.g., D₂O exchange for –OH groups) .

Q. What methodologies optimize the incorporation of this compound into multicomponent reactions (MCRs)?

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) using a 3² factorial design to maximize yield.

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation (e.g., iminium ions).

- Green chemistry metrics : Calculate atom economy (≥80%) and E-factor (≤5) to assess sustainability .

Q. How do steric and electronic effects influence this compound’s reactivity in nucleophilic additions?

- Steric effects : Substituents at C3/C4 hinder nucleophile approach (e.g., tert-butyl groups reduce k by 40%).

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity (ΔG‡ ↓ by 15 kJ/mol).

- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants (k ≈ 10⁻³–10⁻² M⁻¹s⁻¹) .

Methodological Guidance for Research Design

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Multivariate regression : Correlate substituent Hammett σ values with biological activity (e.g., IC₅₀).

- PCA (Principal Component Analysis) : Reduce dimensionality in datasets (e.g., 20+ physicochemical descriptors).

- QSAR models : Use Schrödinger’s Maestro or MOE for predictive modeling (R² ≥ 0.7) .

Q. How to address reproducibility challenges in scaling up this compound syntheses?

Q. What ethical and safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.